Lamivudine-15N2,13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

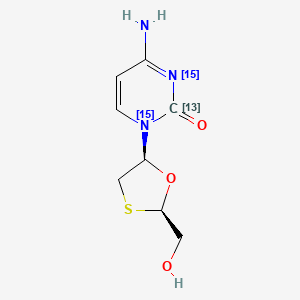

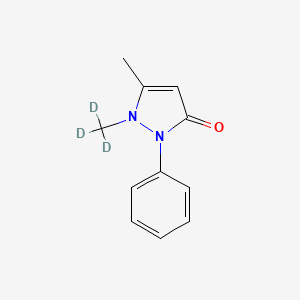

Lamivudine-15N2,13C is an isotope of Lamivudine . Lamivudine is a reverse transcriptase inhibitor and an antiretroviral medication used to prevent and treat HIV/AIDS . It is also a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .

Molecular Structure Analysis

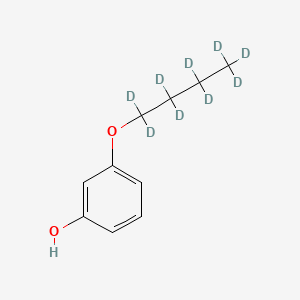

The molecular formula of Lamivudine-15N2,13C is C713CH9N[15N]2O3S . The molecular weight is 234.25 . The IUPAC name is 4-amino-1-(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-ylpyrimidin-2-one .科学的研究の応用

Treatment of HIV and Hepatitis B : Lamivudine is an effective treatment for HIV-1 infection and monotherapy in hepatitis B virus (HBV) infection (Johnson et al., 1999). It has shown activity against HIV types 1 and 2, as well as hepatitis B virus in vitro (Yuen et al., 1995).

Pharmacokinetics and Bioavailability : Lamivudine is well-absorbed orally, with its bioavailability being approximately 82% in adults and 68% in children. It is widely distributed in body fluid, and its concentration in cerebrospinal fluid (CSF) is notably lower than serum concentrations (Johnson et al., 1999). The absolute bioavailability and absorption characteristics of lamivudine have been well-studied, demonstrating its efficacy in oral formulations (Yuen et al., 1995).

Clinical Studies and Trials : Numerous clinical trials have been conducted to assess the effectiveness of lamivudine in treating chronic hepatitis B and HIV, showing substantial improvements in patients' conditions (Lai et al., 1998).

Analytical Methods for Estimation : UV spectroscopic methods have been developed for estimating lamivudine in its active pharmaceutical ingredient and tablet formulation, indicating its widespread use in pharmaceuticals (Yegnoor, 2018).

Combination with Other Drugs : Lamivudine has been studied in combination with other drugs like efavirenz for AIDS treatment, demonstrating the importance of understanding interactions between different antiretroviral agents (Gomes et al., 2013).

Drug Resistance Issues : The emergence of lamivudine-resistant strains, particularly with the YMDD motif mutation, is a significant challenge in long-term therapy for chronic hepatitis B infection. Studies have investigated the prevalence and implications of such mutations (Heo et al., 2004).

Pediatric Use : Lamivudine's efficacy in pediatric patients, particularly in combination with other drugs like interferon-α, has been explored for treating chronic hepatitis B (Akman et al., 2007).

Synthesis and Derivatives : The synthesis of lamivudine and its derivatives has been a topic of interest, indicating ongoing research into improving its efficacy and reducing side effects (Akhtar et al., 2017).

作用機序

Lamivudine-15N2,13C, as an isotope of Lamivudine, likely shares the same mechanism of action. Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .

Safety and Hazards

将来の方向性

Lamivudine has been proposed for repurposing against SARS-CoV-2 in the context of the COVID-19 pandemic. It has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .

特性

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-PIAXYVKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)